molecular formula C13H16O4 B3116133 5,7-Dimethoxy-2,2-dimethylchroman-4-one CAS No. 21421-65-8

5,7-Dimethoxy-2,2-dimethylchroman-4-one

Cat. No. B3116133
Key on ui cas rn: 21421-65-8
M. Wt: 236.26 g/mol
InChI Key: CTHKYWHUQSYHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04968819

Procedure details

In a mixture of 40 ml of acetone and 40 ml of methyl ethyl ketone 4.2 g (20 millimoles) of 5,7-dihydroxy-2,2-dimethyl-4-chromanone are dissolved, whereupon to the solution 8.3 g (60 millimoles) of potassium carbonate and 5.3 g (3.9 ml, 42 millimoles) of dimethyl sulfate are added under stirring. The reaction mixture is refluxed for 8 hours, the suspension is cooled under stirring, the precipitated inorganic salt is filtered off, washed twice with 20 ml of acetone each and the solvent is removed in vacuo. The residue is taken up in 100 ml of chloroform, washed subsequently with 50 ml of 2% sodium hydroxide solution and 50 ml of water, dried over sodium sulfate and the chloroform is removed in vacuo. The residue is crystallized from 70% ethanol. Thus 4.4 g of the desired compound are obtained, yield 93.1%. Mp.: 104°-105° C.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
93.1%

Identifiers

REACTION_CXSMILES
[CH2:1](C(C)=O)C.[OH:6][C:7]1[CH:16]=[C:15](O)[CH:14]=[C:13]2[C:8]=1C(=O)[CH2:10][C:11]([CH3:19])([CH3:18])[O:12]2.[C:21](=[O:24])([O-])[O-].[K+].[K+].S([O:32][CH3:33])(OC)(=O)=O>CC(C)=O>[CH3:1][O:6][C:7]1[CH:16]=[C:15]([O:32][CH3:33])[CH:14]=[C:13]2[C:8]=1[C:21](=[O:24])[CH2:10][C:11]([CH3:19])([CH3:18])[O:12]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.9 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C(CC(OC2=CC(=C1)O)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the suspension is cooled
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
the precipitated inorganic salt is filtered off
WASH
Type
WASH
Details
washed twice with 20 ml of acetone each and the solvent
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
WASH
Type
WASH
Details
washed subsequently with 50 ml of 2% sodium hydroxide solution and 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 70% ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(CC(OC2=CC(=C1)OC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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